molecular formula C8H9BrN2O2 B6201057 methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate CAS No. 2694744-47-1

methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Cat. No.: B6201057
CAS No.: 2694744-47-1
M. Wt: 245.1
InChI Key:
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Description

“Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate” is a chemical compound with the CAS Number: 2375260-11-8 . It has a molecular weight of 201.07 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and an imidazole ring . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

It has a boiling point of 397.3±44.0 °C and a density of 1.81±0.1 g/cm3 at 20 °C .

Safety and Hazards

The safety information for “methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate” and other imidazole derivatives involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs in treating infectious diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves the bromination of methyl 3-amino-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate followed by esterification with methanol.", "Starting Materials": [ "Methyl 3-amino-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate", "Bromine", "Methanol", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve methyl 3-amino-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate.", "Step 7: Dissolve the product in methanol and add sodium hydroxide.", "Step 8: Stir the reaction mixture at room temperature for 2 hours.", "Step 9: Acidify the reaction mixture with acetic acid and extract the product with dichloromethane.", "Step 10: Wash the organic layer with water and dry over sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to obtain methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate." ] }

CAS No.

2694744-47-1

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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